molecular formula C18H21NO4 B6561747 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide CAS No. 1091128-81-2

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide

Cat. No.: B6561747
CAS No.: 1091128-81-2
M. Wt: 315.4 g/mol
InChI Key: RKDKFVZDJQYFPT-UHFFFAOYSA-N
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Description

“N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide” is a chemical compound. It is an aromatic amide . The IUPAC name of the compound is "N-{4-[({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)carbonyl]phenyl}-2-furamide" .


Molecular Structure Analysis

The molecular formula of the compound is C25H26N2O5 . The InChI code is "1S/C25H26N2O5/c1-30-21-10-6-19(7-11-21)25(12-15-31-16-13-25)17-26-23(28)18-4-8-20(9-5-18)27-24(29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3,(H,26,28)(H,27,29)" .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 434.5 g/mol . The compound has a rotatable bond count of 5 . The topological polar surface area is 89.2 Ų . The compound has a complexity of 437 .

Advantages and Limitations for Lab Experiments

MFB has several advantages and limitations for lab experiments. One advantage of MFB is its potency and selectivity for ACC, which makes it an ideal tool for studying the role of ACC in fatty acid metabolism. Another advantage is its ability to inhibit other enzymes involved in fatty acid metabolism, such as FAS and FAE. A limitation of MFB is its relatively short half-life, which makes it difficult to use in long-term experiments.

Future Directions

For research include further study of the mechanism of action of MFB and its effects on other physiological processes. Additionally, further studies are needed to evaluate the safety and efficacy of MFB in clinical trials. Other potential applications of MFB include its use as a tool for studying the regulation of fatty acid metabolism, as well as its use in the development of other drugs targeting ACC. Finally, further research is needed to explore the potential synergistic effects of MFB with other drugs targeting ACC.

Synthesis Methods

MFB can be synthesized using a two-step chemical synthesis process. The first step involves the condensation of 2-methoxyphenylacetamide with 4-methoxybenzaldehyde to form a Schiff base. This Schiff base is then reacted with aqueous sodium hydroxide to form the desired product, MFB. The overall reaction can be represented as follows:
2-methoxyphenylacetamide + 4-methoxybenzaldehyde → N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide(4-{[(2-methoxyphenyl)oxy]methyl}furan-2-yl)benzamide + H2O

Scientific Research Applications

MFB has been studied for its utility in scientific research. Specifically, MFB has been identified as a potent and selective inhibitor of ACC, an enzyme involved in the regulation of fatty acid metabolism. As such, MFB has been studied for its potential use in the treatment of obesity, diabetes, and other metabolic diseases. Studies have also demonstrated that MFB can be used as a tool to study the role of ACC in the regulation of fatty acid metabolism, as well as its involvement in other physiological processes.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-6-3-2-5-14(15)18(8-11-22-12-9-18)13-19-17(20)16-7-4-10-23-16/h2-7,10H,8-9,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDKFVZDJQYFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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